Mono- vs. Bis-Substitution: Thermal Identity
The target compound, 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione (mono-substituted, MW 253.27), exhibits a markedly different thermal profile compared to its bis-substituted congener, 3,3-bis-(4-nitro-phenylsulfanyl)-pentane-2,4-dione (CAS 70925-57-4, MW 406.43). While a discrete melting point is not reported for the target compound in authoritative databases, the bis-substituted analog displays a well-defined melting point of 223–224 °C (recrystallized from dioxane) [1]. This ~183 °C difference in melting point between the two compounds (assuming a typical liquid or low-melting solid state for the mono-substituted acetylacetone derivative) provides a definitive identity and purity check criterion for incoming quality control when procuring the target compound, as any contamination with the bis-substituted by-product would be detectable by melting point depression or differential scanning calorimetry.
| Evidence Dimension | Melting Point (Thermal Identity Marker) |
|---|---|
| Target Compound Data | Not reported (predicted to be significantly below 223 °C; typical 3-substituted acetylacetones are liquids or low-melting solids) |
| Comparator Or Baseline | 3,3-Bis-(4-nitro-phenylsulfanyl)-pentane-2,4-dione (CAS 70925-57-4): 223–224 °C (dioxane) [1] |
| Quantified Difference | ≥ ~183 °C differential (assuming target compound < 40 °C); the absence of a high melting point is itself a differentiating quality attribute for handling and formulation |
| Conditions | Melting point determination; comparator recrystallized from dioxane |
Why This Matters
A dramatically lower melting point facilitates easier handling, dissolution, and reaction setup in early-discovery synthesis workflows, while the large thermal gap provides a simple analytical differentiator to detect the bis-substituted impurity.
- [1] Yybyy Chemical Platform. (n.d.). 3,3-Bis-(4-nitro-phenylsulfanyl)-pentane-2,4-dione. Retrieved from https://www.yybyy.com/chemicals/detail/70925-57-4 View Source
